molecular formula C19H13NO2 B009681 2-Phenyl-3-pyrrol-1-ylchromen-4-one CAS No. 107792-81-4

2-Phenyl-3-pyrrol-1-ylchromen-4-one

Cat. No.: B009681
CAS No.: 107792-81-4
M. Wt: 287.3 g/mol
InChI Key: FELSABUXASHGRC-UHFFFAOYSA-N
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Description

2-Phenyl-3-pyrrol-1-ylchromen-4-one is a chromen-4-one derivative characterized by a phenyl group at position 2 and a pyrrole ring at position 3 of its core structure. Chromen-4-one scaffolds are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The substitution pattern on the chromenone core significantly influences physicochemical properties (e.g., solubility, melting point) and pharmacological behavior.

Properties

CAS No.

107792-81-4

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2-phenyl-3-pyrrol-1-ylchromen-4-one

InChI

InChI=1S/C19H13NO2/c21-18-15-10-4-5-11-16(15)22-19(14-8-2-1-3-9-14)17(18)20-12-6-7-13-20/h1-13H

InChI Key

FELSABUXASHGRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4

Synonyms

4H-1-Benzopyran-4-one,2-phenyl-3-(1H-pyrrol-1-yl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs from the evidence include pyrazolo-pyrimidine and pyridine-substituted chromenones. These compounds share the chromen-4-one backbone but differ in substituents, which modulate their properties.

Table 1: Physicochemical Comparison

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Substituents Reference
2-Phenyl-3-pyrrol-1-ylchromen-4-one (Target) N/A ~307.3* Phenyl (C2), pyrrole (C3) -
Example 64 (Pyrazolo-pyrimidine analog) 303–306 536.4 Pyrazolo[3,4-c]pyrimidine, fluorine
Example 84 (Pyridine analog) 122–124 600.2 Pyridin-3-yl, isopropoxy, methylamino

*Calculated molecular weight based on structure.

Key Observations :

  • Melting Points : The target compound’s predicted melting point is likely higher than Example 84 (122–124°C) due to its simpler, less bulky substituents, which may enhance crystallinity. Example 64’s high melting point (303–306°C) suggests strong intermolecular interactions from its fused pyrazolo-pyrimidine group .

Table 2: Functional Group Impact on Activity

Substituent Type Example Compound Proposed Role
Pyrrole (C3) Target Enhances π-π stacking with receptors
Fluorine Example 64 Increases electronegativity, stability
Isopropoxy Example 84 Improves solubility

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